![molecular formula C3H2BrNO B1274380 4-Bromoisoxazole CAS No. 97925-43-4](/img/structure/B1274380.png)
4-Bromoisoxazole
Overview
Description
4-Bromoisoxazole is a chemical compound with the empirical formula C3H2BrNO . It has a molecular weight of 147.96 . It is a solid substance with a melting point between 38-43 °C .
Molecular Structure Analysis
The molecular structure of 4-Bromoisoxazole is represented by the SMILES string Brc1cnoc1 . The InChI key is IRDVIGFQMLUJAM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromoisoxazole is a white to light yellow solid . It has a melting point of 36-45 °C and is stored at temperatures between 0-8 °C . Its density is predicted to be 1.812±0.06 g/cm3 .Scientific Research Applications
Drug Discovery
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . 4-Bromoisoxazole, as a type of isoxazole, can be assumed to have similar applications in this field.
Anticancer Research
Functionalized isoxazole scaffolds, including 4-Bromoisoxazole, show different biological activities such as anticancer . They are often used in the development of potential anticancer drugs.
HDAC Inhibitors
Isoxazoles are used as potential HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment.
Antioxidant Research
Isoxazoles, including 4-Bromoisoxazole, have shown antioxidant activity . They can be used in the development of drugs and supplements aimed at combating oxidative stress in the body.
Antibacterial and Antimicrobial Activity
Isoxazoles have demonstrated antibacterial and antimicrobial activity . This makes 4-Bromoisoxazole a potential candidate for the development of new antibiotics or antimicrobial agents.
Synthesis of Isoxazoles
The cyclization of propynone oximes initiated by electrophilic halogen makes it possible to obtain 4-bromo- (iodo)isoxazoles . This indicates that 4-Bromoisoxazole can be used in the synthesis of other isoxazoles.
Safety And Hazards
4-Bromoisoxazole is classified as Acute Tox. 4 Oral according to the GHS classification . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are recommended .
Future Directions
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their significance, there is a continuous need to develop new eco-friendly synthetic strategies . The development of metal-free synthetic routes for the synthesis of isoxazoles is one such direction . Furthermore, isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring, which allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds .
properties
IUPAC Name |
4-bromo-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDVIGFQMLUJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397518 | |
Record name | 4-Bromoisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoxazole | |
CAS RN |
97925-43-4 | |
Record name | 4-Bromoisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromoisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.